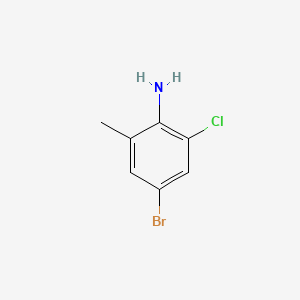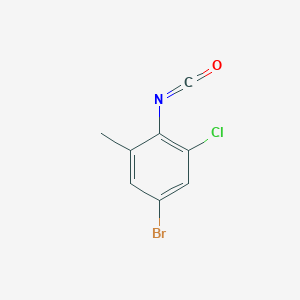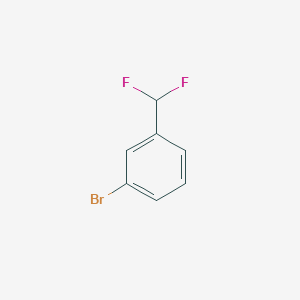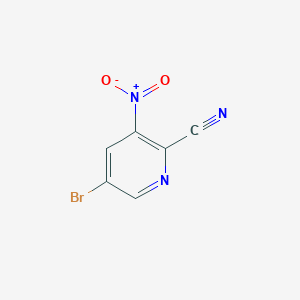
3-chloro-N-(4-morpholinophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-chloro-N-(4-morpholinophenyl)propanamide is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated for their biological activities and properties. For instance, a derivative with antinociceptive effects has been synthesized and tested in mice, which shares the morpholine and chlorophenyl components of the target compound . Another related compound, N-(2-chlorophenyl)-(1-propanamide), has been synthesized and characterized for its nonlinear optical properties . Additionally, an antitumor agent with a morpholino group and a chloro-substituted phenyl ring has been synthesized and its crystal structure determined .
Synthesis Analysis
The synthesis of related compounds involves standard organic synthesis techniques. The antinociceptive derivative was synthesized using the Mannich reaction, a method for creating beta-amino carbonyl compounds, which suggests a possible pathway for synthesizing the target compound . The nonlinear optical material was synthesized by a standard method, purified by repeated crystallization, and single crystals were grown using the slow evaporation technique . The antitumor compound was synthesized by condensation and cyclization reactions, starting from 2,6-difluorobenzonitrile .
Molecular Structure Analysis
The molecular structures of the related compounds were confirmed using various spectroscopic techniques. Infrared (IR) and proton nuclear magnetic resonance (1H-NMR) spectra were used to confirm the structure of the antinociceptive derivative . The nonlinear optical material's structure was characterized by UV-Vis, IR, NMR, and powder X-ray diffraction (XRD) techniques . The antitumor compound's crystal structure was determined, which could provide insights into the potential molecular geometry of the target compound .
Chemical Reactions Analysis
The related compounds have been synthesized through reactions that are typical in organic chemistry, such as the Mannich reaction, condensation, and cyclization. These reactions are likely to be relevant for the synthesis of this compound, although the specific chemical reactions for this compound are not detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds provide a basis for understanding the potential properties of the target compound. The antinociceptive derivative was tested in behavioral assays, indicating its biological activity without affecting motor coordination or myorelaxation . The nonlinear optical material exhibited transparency and was characterized for its second harmonic generation capability, an important property for electro-optic applications . The antitumor compound's inhibitory capacity against cancer cell lines suggests potential biological activity that could be shared by the target compound .
Scientific Research Applications
Antimicrobial Properties
3-chloro-N-(4-morpholinophenyl)propanamide and related compounds exhibit notable antimicrobial properties. Studies have shown that these compounds can be synthesized and tested for their antibacterial and antifungal activities. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, which are closely related to this compound, have been synthesized and evaluated for their antimicrobial properties (Baranovskyi et al., 2018).
Synthesis of Novel Compounds
This compound has been utilized in the synthesis of novel chemical entities. For instance, an array of novel 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, which are derived from similar compounds, have been synthesized and characterized, indicating the potential for creating diverse chemical structures (Thanusu et al., 2010).
Potential in Malaria Treatment
Compounds structurally related to this compound, like N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide, have shown promise in the treatment of malaria. These compounds exhibit low-nanomolar activity against the intraerythrocytic stages of the malaria parasite, suggesting their utility in drug discovery for malaria treatment (Norcross et al., 2019).
Neurokinin-1 Receptor Antagonism
Research into compounds structurally related to this compound has led to the development of high-affinity, orally active neurokinin-1 receptor antagonists. These compounds are effective in preclinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Crystal Structure Analysis
The crystal structure of compounds like dimethomorph, which share structural similarities with this compound, has been studied. Understanding the crystal structure of these compounds is crucial for their application in areas like fungicides (Kang et al., 2015).
Apoptotic Induction in Cells
Studies have explored the toxicity of compounds structurally related to this compound on cells, indicating their potential as apoptosis inducers. This research can be crucial for understanding the mechanisms of cell death and developing novel therapies (Zhang et al., 2012).
properties
IUPAC Name |
3-chloro-N-(4-morpholin-4-ylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-6-5-13(17)15-11-1-3-12(4-2-11)16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQDHBJKARHZSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377537 |
Source


|
| Record name | 3-chloro-N-(4-morpholin-4-ylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250714-83-1 |
Source


|
| Record name | 3-Chloro-N-[4-(4-morpholinyl)phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-N-(4-morpholin-4-ylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)
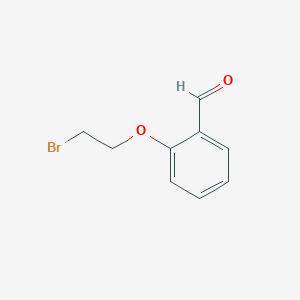
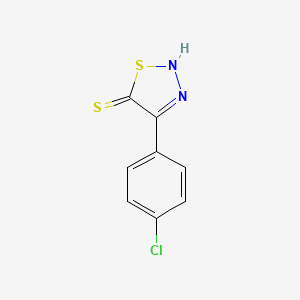
![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)
![{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272453.png)
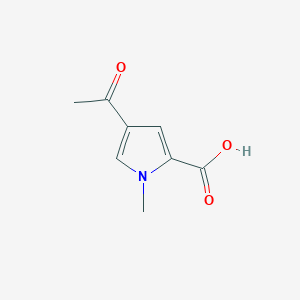

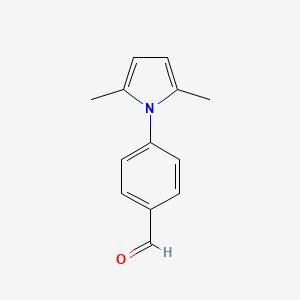
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1272464.png)
